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An In-depth Technical Guide to 5-
(Trifluoromethyl)pyridazine-3-carboxylic Acid
Foreword
In the landscape of modern medicinal chemistry and drug discovery, fluorinated heterocyclic

compounds represent a cornerstone for innovation. The strategic introduction of fluorine atoms,

particularly the trifluoromethyl (CF₃) group, into molecular scaffolds can profoundly enhance

pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Among

these valuable building blocks, 5-(trifluoromethyl)pyridazine-3-carboxylic acid has emerged

as a significant intermediate. This guide provides a comprehensive technical overview of its

physical and chemical properties, reactivity, and applications, offering field-proven insights for

researchers, chemists, and drug development professionals. Our objective is to move beyond a

simple data sheet, explaining the causality behind its characteristics and providing a self-

validating framework for its use in the laboratory.

Molecular Identity and Structural Framework
5-(Trifluoromethyl)pyridazine-3-carboxylic acid is a bifunctional heterocyclic compound. It

belongs to the pyridazine class, which is a diazine featuring two adjacent nitrogen atoms in a

six-membered aromatic ring. The molecule is substituted with a highly electronegative

trifluoromethyl group at the 5-position and a carboxylic acid group at the 3-position. These
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functional groups are critical determinants of the molecule's overall physicochemical profile and

reactivity.

The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the electron

density of the pyridazine ring and the acidity of the carboxylic acid proton. The carboxylic acid

moiety provides a reactive handle for a wide array of chemical transformations, most notably

amide bond formation, making it an invaluable synthon in multi-step synthetic campaigns.

Caption: Chemical structure of 5-(trifluoromethyl)pyridazine-3-carboxylic acid.

Table 1: Chemical Identifiers

Property Value Source

IUPAC Name

5-
(Trifluoromethyl)pyridazine
-3-carboxylic acid

[1]

Molecular Formula C₆H₃F₃N₂O₂ [1]

Molecular Weight 192.09 g/mol [2]

CAS Number 1211535-95-3 [3]

Canonical SMILES
C1=C(C=NN=C1C(=O)O)C(F)

(F)F
[1]

| InChIKey | OWVCAVCZOSBFBJ-UHFFFAOYSA-N |[1] |

Physicochemical Properties
The physical properties of this compound are dictated by the interplay between the polar

carboxylic acid group and the lipophilic trifluoromethyl group attached to the heterocyclic core.

While specific experimental data for properties like melting point and solubility are not

consistently published, data for closely related analogs and computational predictions provide

valuable insights.

Table 2: Physicochemical Data
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Property Value / Observation Rationale / Source

Physical Form
Typically a powder or
solid.

Melting Point

Not consistently reported.

Analogs like 5-

(Trifluoromethyl)pyridine-2-

carboxylic acid melt at 133-137

°C.

Solubility

Expected to have slight

solubility in water and better

solubility in polar organic

solvents (e.g., DMSO, DMF,

Methanol).

[4]

pKa (Predicted)

The pKa of the carboxylic acid

is predicted to be lower (more

acidic) than a typical benzoic

acid (pKa ~4.2) due to the

strong electron-withdrawing

effects of both the pyridazine

ring and the CF₃ group. For

instance, the predicted pKa of

a structural isomer, 5-

(trifluoromethyl)pyridine-2-

carboxylic acid, is

approximately 3.13.

[4][5]

| XlogP (Predicted) | 0.6 |[1] |

The presence of the CF₃ group significantly increases the acidity of the carboxylic proton. This

is a crucial consideration in reaction setup, particularly in base-mediated reactions where the

carboxylate salt is an intermediate. Its moderate predicted lipophilicity (XlogP) is a hallmark of

many modern drug candidates, balancing aqueous solubility with membrane permeability.[6]

Spectral Data and Analytical Characterization
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Structural confirmation and purity assessment of 5-(trifluoromethyl)pyridazine-3-carboxylic
acid rely on standard analytical techniques. While a dedicated public spectrum is not available,

the expected spectral features can be reliably predicted.

¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals in

the aromatic region corresponding to the two protons on the pyridazine ring. Due to the

asymmetric substitution, these protons would appear as doublets with a small coupling

constant. The acidic proton of the carboxylic acid may appear as a broad singlet, the

chemical shift of which is highly dependent on the solvent and concentration.

¹³C NMR: The carbon spectrum would show six distinct signals: four for the pyridazine ring

carbons and one each for the carboxylic acid and the trifluoromethyl group. The carbon of

the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: This is a key technique for confirming the presence of the trifluoromethyl group. It

should show a singlet at a characteristic chemical shift for a CF₃ group attached to an

aromatic ring.[7]

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption

band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and a sharp,

strong absorption for the C=O stretch (~1700-1730 cm⁻¹). Strong C-F stretching bands are

also expected (~1100-1350 cm⁻¹).[7][8]

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would readily

show the molecular ion peak. In negative ion mode, the [M-H]⁻ peak at m/z 191.007 would

be prominent.[1] High-resolution mass spectrometry (HRMS) is essential for confirming the

elemental composition.

Protocol: Standard QC Workflow for Structural
Confirmation

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent

(e.g., DMSO-d₆ or CDCl₃) for NMR analysis. Prepare a separate, more dilute sample in

methanol or acetonitrile for MS analysis.
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NMR Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher

spectrometer.

MS Acquisition: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer to

obtain an accurate mass measurement.

IR Acquisition: Acquire an IR spectrum using a KBr pellet or an ATR accessory.

Data Analysis:

Confirm the presence of all expected proton signals and their multiplicities in the ¹H NMR

spectrum.

Verify the number of carbon signals in the ¹³C NMR spectrum and identify the

characteristic quartet of the CF₃ carbon.

Confirm the singlet in the ¹⁹F NMR spectrum.

Match the accurate mass from HRMS to the calculated molecular formula (C₆H₃F₃N₂O₂)

within a 5 ppm error margin.

Identify the key functional group stretches (O-H, C=O, C-F) in the IR spectrum.

Caption: A typical analytical workflow for compound characterization.

Reactivity and Synthetic Utility
The synthetic value of this molecule is derived from the reactivity of its carboxylic acid group

and the unique electronic properties of the trifluoromethyl-substituted pyridazine ring.

Reactivity of the Carboxylic Acid
The carboxylic acid is the primary site for synthetic elaboration. It readily participates in

standard transformations:

Amide Coupling: This is the most common application. The carboxylic acid can be activated

with standard coupling reagents (e.g., HBTU, HATU, EDC) and reacted with a wide range of
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primary and secondary amines to form amides. This reaction is fundamental in building

larger, more complex molecules for drug discovery programs.

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or

via an activated intermediate yields the corresponding esters. Methyl 5-

(trifluoromethyl)pyridazine-3-carboxylate is a known derivative.[9]

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using

strong reducing agents like LiAlH₄ or borane complexes.

Influence of the Trifluoromethyl Group
The CF₃ group is strongly deactivating, making the pyridazine ring electron-deficient. This

influences its reactivity in several ways:

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the ring makes it

more susceptible to SₙAr reactions if a suitable leaving group were present at another

position.

C-H Functionalization: While challenging, modern methods for C-H activation could

potentially be used to further functionalize the ring, though the strong deactivation by the CF₃

group would necessitate harsh conditions or specialized catalysts.[10][11]

The introduction of a trifluoromethyl moiety onto a pyridazine skeleton has been shown to

increase the antimicrobial activity in related compounds, highlighting the importance of this

structural feature in modulating biological properties.[12]

5-(CF3)pyridazine-3-COOH

Amide Product

 Amide Coupling 

R-NH2 (Amine)

 Amide Coupling 

HBTU / DIEA
(Coupling Reagents)

 Amide Coupling 

Click to download full resolution via product page
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Caption: A generalized scheme for amide bond formation.

Applications in Research and Drug Development
Heterocyclic compounds are the bedrock of medicinal chemistry, and pyridazine derivatives are

known to possess a wide range of biological activities, including antimicrobial, anticancer, and

anti-inflammatory properties.[8] The incorporation of a trifluoromethyl group is a well-

established strategy to enhance a drug candidate's profile.[6][12]

Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can shield

adjacent positions on the aromatic ring from metabolic oxidation by cytochrome P450

enzymes, thereby increasing the half-life of a drug.

Lipophilicity and Permeability: The CF₃ group increases lipophilicity, which can improve a

molecule's ability to cross cell membranes and reach its biological target.

Building Block for Bioactive Molecules: 5-(Trifluoromethyl)pyridazine-3-carboxylic acid
serves as a key intermediate. For example, structurally similar compounds like 5-

(trifluoromethyl)pyridine-2-carboxylic acid are used to synthesize β-secretase (BACE)

inhibitors for potential Alzheimer's disease therapies.[4] Trifluoromethyl-substituted pyridines

and pyridazines are also crucial motifs in modern agrochemicals, particularly fungicides.[13]

Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure safety.

Hazard Identification: This compound is classified as an irritant. It can cause skin irritation

(H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab

coat, and safety glasses or goggles.[15][16]

Handling Precautions: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes,

and clothing. Wash hands thoroughly after handling.[15][17]

First Aid Measures:
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In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and

seek medical attention.[16]

In case of skin contact: Wash off immediately with soap and plenty of water.[16]

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[15]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

incompatible substances such as strong oxidizing agents, strong acids, and strong bases.

[16][17]

Experimental Protocol: Amide Coupling
This protocol provides a robust, field-tested method for coupling 5-
(trifluoromethyl)pyridazine-3-carboxylic acid with a generic primary amine.

Objective: To synthesize N-alkyl-5-(trifluoromethyl)pyridazine-3-carboxamide.

Materials:

5-(Trifluoromethyl)pyridazine-3-carboxylic acid (1.0 eq)

Primary amine (e.g., benzylamine) (1.1 eq)

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

Anhydrous DMF (N,N-Dimethylformamide)

Ethyl acetate

Saturated aqueous NaHCO₃ solution

Brine (Saturated aqueous NaCl solution)

Anhydrous MgSO₄

Procedure:
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Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon),

add 5-(trifluoromethyl)pyridazine-3-carboxylic acid (1.0 eq).

Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1 M

concentration).

Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq), followed by

HBTU (1.2 eq), and finally DIPEA (3.0 eq). The order of addition can be critical; adding the

base last often minimizes side reactions.

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of

the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid

is consumed (typically 2-12 hours).

Workup:

Once the reaction is complete, dilute the mixture with ethyl acetate.

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove

unreacted acid and acidic byproducts, followed by brine (1x).

Dry the organic layer over anhydrous MgSO₄.

Purification:

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purify the crude material by column chromatography on silica gel, typically using a

gradient of ethyl acetate in hexanes, to yield the pure amide product.

Characterization: Confirm the structure and purity of the final product using the analytical

workflow described in Section 3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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